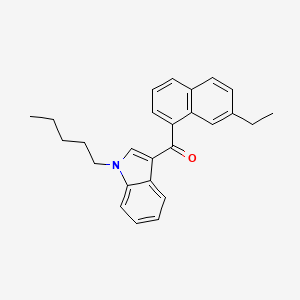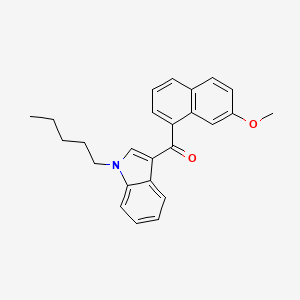
5-Fluor-abica
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-Fluor-ABICA hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Forensische Chemie: Es wird in forensischen Laboren als Referenzstandard verwendet, um synthetische Cannabinoide in biologischen Proben zu identifizieren und zu quantifizieren.
Toxikologische Studien: Forscher untersuchen seine toxikologischen Eigenschaften, um seine Auswirkungen auf die menschliche Gesundheit zu verstehen.
Pharmakologische Forschung: Die Verbindung wird verwendet, um die pharmakologischen Wirkungen synthetischer Cannabinoide auf das Endocannabinoid-System zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Cannabinoid-Rezeptoren im Gehirn. Es bindet an den Cannabinoid-Rezeptor Typ 1 (CB1) und den Cannabinoid-Rezeptor Typ 2 (CB2) und imitiert die Wirkungen natürlicher Cannabinoide . Diese Bindung führt zur Aktivierung verschiedener Signalwege, was zur Modulation der Neurotransmitterfreisetzung und anderer physiologischer Effekte führt .
Wirkmechanismus
Target of Action
5-Fluoro ABICA, also known as 5-Fluoro AB-PICA, is an indole-based synthetic cannabinoid . It is a potent agonist at CB1 receptors and CB2 receptors with EC50 values of 0.77 nM and 1.2 nM respectively . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Result of Action
A study has shown that it upregulates angiogenic markers and stimulates tube formation in human brain microvascular endothelial cells . This suggests that 5-Fluoro ABICA may have a role in promoting angiogenesis, the formation of new blood vessels from pre-existing vessels.
Action Environment
It is known that various biological and abiotic factors can affect the transfer and distribution of antibiotic resistance genes
Biochemische Analyse
Biochemical Properties
It is known to be a potent agonist at CB1 receptors and CB2 receptors . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
In vitro studies have shown that N-((1S)-1-(Aminocarbonyl)-2-methylpropyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide can stimulate proliferation, migration, and tube formation in human brain microvascular endothelial cells (HBMECs) in a dose-dependent manner . It also markedly increased the expression of pro-angiogenic factors .
Molecular Mechanism
It is known to be a potent agonist at CB1 receptors and CB2 receptors , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro ABICA involves the reaction of 5-fluoropentylindole with an appropriate carboxylic acid derivative. The reaction typically occurs under controlled conditions with the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction conditions often include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or other bases may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for 5-fluoro ABICA are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Automated Systems: Automated systems ensure precise control of reaction conditions.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Fluor-ABICA durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können am Fluoratom oder anderen reaktiven Stellen auftreten.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Lösungsmittel: Lösungsmittel wie Methanol, Ethanol und Acetonitril werden häufig in diesen Reaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Fluor-AB-PINACA: Ein synthetisches Cannabinoid mit einer Aminoalkylindazol-Base.
5-Fluor-ADBICA: Ein Derivat von ADBICA, bei dem ein Fluoratom an das terminale Kohlenstoffatom der Pentylgruppe hinzugefügt wurde.
Einzigartigkeit
5-Fluor-ABICA ist aufgrund seiner Indolgruppe einzigartig, die es von anderen synthetischen Cannabinoiden mit Indazolgruppen unterscheidet . Dieser strukturelle Unterschied kann seine Bindungsaffinität und pharmakologischen Wirkungen beeinflussen.
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-13(2)17(18(21)24)22-19(25)15-12-23(11-7-3-6-10-20)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17H,3,6-7,10-11H2,1-2H3,(H2,21,24)(H,22,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZBLMAONPUNX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016915 | |
| Record name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1801338-26-0 | |
| Record name | 5-Fluoro ABICA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-AB-PICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTI87HQ3GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary finding of the research on 5-fluoro ABICA in the context of human brain microvascular endothelial cells?
A1: The research demonstrates that 5-fluoro ABICA, a synthetic cannabinoid, can upregulate angiogenic markers in human brain microvascular endothelial cells (hBMVECs). [] This means that the compound can stimulate the formation of new blood vessels from pre-existing vessels, a process crucial for various physiological and pathological conditions, including tumor growth. The study specifically found that 5-fluoro ABICA increased the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Additionally, the research showed that 5-fluoro ABICA promotes tube formation in hBMVECs, further supporting its pro-angiogenic properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594093.png)
![[1-(2-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594094.png)











